1-Bromoanthraquinone

概述

描述

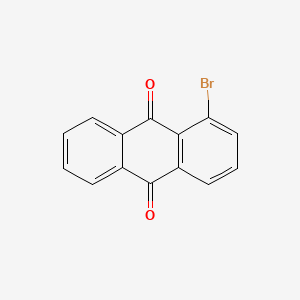

1-Bromoanthraquinone is an organic compound with the molecular formula C14H7BrO2. It is a derivative of anthraquinone, where one of the hydrogen atoms is replaced by a bromine atom at the first position. This compound is known for its applications in the synthesis of dyes and pharmaceuticals due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromoanthraquinone can be synthesized through the bromination of anthraquinone. The reaction typically involves the use of bromine in the presence of a solvent such as dimethylformamide (DMF). The process is carried out under controlled conditions to ensure high yield and purity. For example, 1-aminoanthraquinone can be converted to its 2-hydroxymethyl-substituted derivative, which is then brominated using bromine in DMF to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.

化学反应分析

Types of Reactions: 1-Bromoanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkyl groups.

Oxidation and Reduction Reactions: It can participate in redox reactions, where it can be reduced to form hydroxyanthraquinone derivatives or oxidized to form quinone derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as ammonia or alkylamines in the presence of a solvent like 2-propanol-water mixture are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed:

Substitution Reactions: Products like 1-aminoanthraquinone or alkyl-substituted anthraquinones.

Oxidation Reactions: Products like anthraquinone-2-carboxylic acid.

Reduction Reactions: Products like 1-hydroxyanthraquinone.

科学研究应用

Medicinal Chemistry

1-Bromoanthraquinone plays a crucial role in the development of pharmaceutical compounds. It is a precursor for numerous anthraquinone derivatives that exhibit biological activity, particularly in cancer therapy. Notably, anthraquinone compounds are structurally related to the well-known chemotherapeutic agent doxorubicin, which has been used extensively in treating various cancers since the 1970s. Research has shown that derivatives of this compound can lead to the synthesis of new antitumor agents with improved efficacy and reduced side effects .

Key Medicinal Applications:

- Antitumor Agents : Compounds derived from this compound are being investigated for their potential as antitumor agents, with several derivatives currently in clinical trials .

- Anti-inflammatory Drugs : Some derivatives have shown promise in treating conditions like osteoarthritis due to their anti-inflammatory properties .

Dye Production

The dye industry significantly benefits from this compound, which is integral in synthesizing various dyes used for textiles and other materials. The compound serves as a precursor for bromaminic acid, an important dye intermediate that can be modified to produce a range of colorants with desirable properties .

Applications in Dye Production:

- Textile Dyes : Anthraquinone dyes are widely used due to their vibrant colors and stability .

- Food and Cosmetic Dyes : Certain derivatives are also utilized in food and cosmetic industries, providing safe coloring agents .

Catalysis

In recent years, this compound has been explored as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate various chemical transformations makes it valuable in synthetic organic chemistry. For instance, iridium-catalyzed cycloadditions involving this compound derivatives have been reported, demonstrating enhanced yields in specific reactions .

Catalytic Applications:

- Organic Synthesis : Utilized in cycloaddition reactions to create complex organic molecules efficiently .

- Photopolymerization Initiators : The compound can act as an initiator for photopolymerization processes, which are essential in producing polymers and resins .

Environmental Remediation

The environmental impact of anthraquinone derivatives is also being studied, particularly regarding their degradation and removal from wastewater. Advanced oxidation processes (AOPs) have been employed to degrade compounds like 1-amino-4-bromoanthraquinone-2-sulfonic acid effectively . These methods utilize photocatalytic ozonation techniques that have shown high efficiency in mineralizing these compounds.

Environmental Applications:

作用机制

The mechanism of action of 1-bromoanthraquinone involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific derivative and its application .

相似化合物的比较

1-Bromoanthraquinone can be compared with other anthraquinone derivatives such as:

1-Aminoanthraquinone: Similar in structure but with an amino group instead of a bromine atom.

2-Bromoanthraquinone: Bromine atom is at the second position, leading to different reactivity and applications.

1-Hydroxyanthraquinone: Contains a hydroxy group, making it more reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its bromine atom makes it a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.

生物活性

1-Bromoanthraquinone (1-BAQ) is a halogenated derivative of anthraquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of 1-BAQ, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating parasitic infections.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its bromine substituent at the 1-position of the anthraquinone structure. This modification can influence its reactivity and biological interactions significantly.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including 1-BAQ. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies on Anticancer Activity

- MOLT4 Cell Line : In a study evaluating several anthraquinones, 1-BAQ demonstrated an ID50 value of 2.1 μg/mL against MOLT4 cells, indicating potent antiproliferative activity .

- Mechanistic Studies : Research has shown that 1-BAQ induces apoptosis in cancer cells through mechanisms such as increased reactive oxygen species (ROS) production and cell cycle arrest. For instance, it was observed that treatment with 1-BAQ led to upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial properties of 1-BAQ have also been investigated, particularly against bacteria and fungi.

Microbial Growth Inhibition

A recent study evaluated the efficacy of various anthraquinones against marine biofilm-forming bacteria. 1-BAQ was found to inhibit biofilm formation at low concentrations, showcasing its potential as an antimicrobial agent .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.001 μg/mL |

| Other AQs | Varies; generally higher than 0.001 μg/mL |

Comparative Analysis

In a comparative study of various anthraquinones:

| Compound | IC50 (μM) against T. cruzi |

|---|---|

| This compound | Not specifically tested |

| Other derivatives | Range from 24.9 to 106.1 |

This table indicates that while direct data for 1-BAQ may not be available, its structural relatives show varying degrees of efficacy against T. cruzi.

Structure-Activity Relationships (SAR)

The biological activity of anthraquinones is often linked to their chemical structure. Modifications such as halogenation can enhance or diminish their efficacy:

属性

IUPAC Name |

1-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTPIHZYOGDSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212556 | |

| Record name | 1-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-83-7 | |

| Record name | 1-Bromoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of copper in reactions involving 1-bromoanthraquinone and amines, like 2-aminoethanol?

A: Research has shown that copper compounds, particularly copper(I) salts, act as catalysts in the Ullmann condensation reaction between this compound and amines like 2-aminoethanol. [, , ] This reaction is important for synthesizing substituted anthraquinone derivatives. Interestingly, the reaction often exhibits an induction period, which disappears with the addition of copper(II) species. [] Studies suggest that while copper(I) initiates the reaction, copper(II) species, generated during the reaction through electron transfer processes, significantly enhance the catalytic activity of copper(I). [] This synergistic effect between copper(I) and copper(II) is crucial for the reaction's effectiveness.

Q2: Can this compound undergo reduction, and if so, what are the products?

A: Yes, this compound can be electrochemically reduced. [] Studies utilizing techniques like photoelectrochemical hydrodynamic voltammetry and electrochemical electron spin resonance (ESR) have revealed that the reduction process involves the formation of a radical anion intermediate. [] This radical anion is unstable under irradiation and undergoes dissociation, yielding bromide ions and the anthraquinone radical. The anthraquinone radical can then be further reduced to form anthraquinone. [] This process highlights the compound's redox activity and its potential role in photochemical and electrochemical systems.

Q3: How does the halogen substituent influence the reactivity of 1-haloanthraquinones in reactions with amines?

A: The nature of the halogen atom in 1-haloanthraquinones significantly impacts their reactivity with amines in the presence of copper catalysts. [] For instance, 1-iodoanthraquinone exhibits higher reactivity compared to this compound. [] This difference in reactivity can be attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being weaker and therefore easier to cleave than the C-Br bond. This understanding is crucial for optimizing reaction conditions and selecting appropriate substrates in organic synthesis.

Q4: Are there any known side reactions or challenges associated with reactions involving this compound?

A: One documented side reaction during the Ullmann condensation of this compound with amines is debromination. [] This undesired pathway leads to the formation of anthraquinone as a byproduct, reducing the yield of the desired substituted product. Studies suggest that the this compound radical anion, formed during the reaction, is responsible for this debromination process. [] Understanding these side reactions is essential for developing strategies to minimize them and improve the efficiency of the desired transformations.

Q5: What are the future directions for research on this compound?

A5: Given its intriguing electrochemical properties and role in synthetic chemistry, research on this compound continues to explore several avenues:

- Optimization of Catalytic Processes: Exploring new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving this compound, particularly in Ullmann condensation reactions, remains an active area of research. [, ]

- Electrochemical Applications: Further investigating the electrochemical behavior of this compound and related derivatives could lead to applications in areas like electrocatalysis, energy storage, and sensing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。